Methyl3,4-O-isopropylidene-D-lyxonate

Description

Context of Protected Monosaccharide Derivatives as Chiral Synthons

Carbohydrates, often referred to as sugars, are the most abundant class of biomolecules on Earth. scbt.com Their inherent chirality, stemming from multiple stereocenters, makes them attractive starting materials for the synthesis of complex, optically active molecules. However, the presence of numerous hydroxyl groups with similar reactivity poses a significant challenge for selective chemical transformations. usbio.net To overcome this, synthetic chemists employ protecting groups to temporarily mask certain hydroxyls, thereby directing reactions to specific positions on the carbohydrate scaffold. numberanalytics.comnumberanalytics.com

The strategic use of protecting groups is a cornerstone of modern carbohydrate chemistry. wiley-vch.denih.gov By converting specific diols into cyclic acetals, such as the isopropylidene group, chemists can differentiate between the various hydroxyl functionalities. numberanalytics.com These protected monosaccharide derivatives, or chiral synthons, are stable, well-defined intermediates that can be carried through multiple synthetic steps before the protecting groups are removed to reveal the final product. This approach allows for a high degree of control over the stereochemical outcome of reactions, which is crucial in the synthesis of pharmaceuticals, natural products, and other biologically active compounds.

Significance of D-Lyxose-Derived Intermediates in Stereoselective Synthesis

D-Lyxose is a C-2 epimer of D-xylose and a relatively rare aldopentose in nature. Despite its lower abundance compared to other sugars like glucose or ribose, its unique stereochemical arrangement makes it a valuable chiral precursor. Intermediates derived from D-lyxose provide access to a distinct region of chiral space, enabling the synthesis of target molecules that would be difficult to obtain from more common sugars.

The stereoselective synthesis of complex molecules often relies on the precise arrangement of functional groups in the starting material. D-lyxose derivatives, with their specific configuration of hydroxyl groups, can guide the stereochemical course of reactions such as nucleophilic additions, reductions, and oxidations. This control is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. The strategic manipulation of D-lyxose-derived intermediates has been instrumental in the total synthesis of various natural products and their analogues.

Overview of Methyl 3,4-O-isopropylidene-D-lyxonate as a Versatile Synthetic Building Block

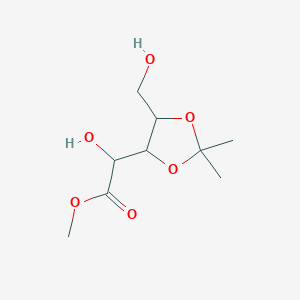

Methyl 3,4-O-isopropylidene-D-lyxonate is a specific example of a protected monosaccharide derivative that serves as a versatile building block in organic synthesis. scbt.com In this molecule, the hydroxyl groups at the C-3 and C-4 positions of the D-lyxose backbone are protected as an isopropylidene acetal (B89532). This protection leaves the C-2 hydroxyl group and the C-1 methyl ester as reactive sites for further chemical modification.

The isopropylidene group imparts several advantageous properties to the molecule. It enhances solubility in organic solvents, simplifies purification through techniques like chromatography, and conformationally constrains the pyranose ring, which can influence the stereoselectivity of subsequent reactions. The free hydroxyl group at C-2 can be oxidized, inverted, or used as a nucleophile, while the methyl ester at C-1 can be reduced or converted to other functional groups. This array of possible transformations makes Methyl 3,4-O-isopropylidene-D-lyxonate a valuable intermediate for the construction of more complex chiral structures. Its utility is demonstrated in the synthesis of modified sugars, nucleoside analogues, and fragments of larger natural products.

Structure

3D Structure

Properties

Molecular Formula |

C9H16O6 |

|---|---|

Molecular Weight |

220.22 g/mol |

IUPAC Name |

methyl 2-hydroxy-2-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]acetate |

InChI |

InChI=1S/C9H16O6/c1-9(2)14-5(4-10)7(15-9)6(11)8(12)13-3/h5-7,10-11H,4H2,1-3H3 |

InChI Key |

GKSNEUMZNDKSTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC(C(O1)C(C(=O)OC)O)CO)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursors for Methyl 3,4 O Isopropylidene D Lyxonate

Retrosynthetic Analysis and Strategic Disconnections for D-Lyxonate Frameworks

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. youtube.com When applied to the D-lyxonate framework of Methyl 3,4-O-isopropylidene-D-lyxonate, the primary strategic disconnections involve the ester and the isopropylidene protecting group.

The most logical disconnections are:

Ester Disconnection: The methyl ester can be disconnected to reveal the corresponding carboxylic acid (D-lyxonic acid) or, more commonly in carbohydrate chemistry, its cyclic form, a lactone. This step simplifies the target by removing the ester functionality, leading back to a core D-lyxonic acid derivative.

Acetal (B89532) Disconnection: The isopropylidene group, which protects the 3- and 4-position hydroxyls, can be disconnected. This reveals the free polyol structure of D-lyxonic acid or its lactone.

Carbonyl Disconnection: The carboxylic acid or lactone functionality of D-lyxonic acid can be retrosynthetically traced back to the aldehyde group of the parent sugar, D-lyxose. This identifies D-lyxose as a logical and readily available chiral starting material. mdpi.com

This analytical approach suggests a forward synthesis that starts with D-lyxose, proceeds through oxidation to form D-lyxono-1,4-lactone, involves regioselective protection of the diol, and concludes with the formation of the methyl ester.

Classical and Modern Approaches to D-Lyxonic Acid Ester Synthesis

The synthesis of D-lyxonic acid esters can be achieved through various classical and modern chemical methods, primarily relying on the functionalization of carbohydrate precursors.

Derivations from D-Lyxose and its Lactone Forms (e.g., 2,3-O-isopropylidene-D-lyxono-1,4-lactone)

A primary and well-established route to D-lyxonate derivatives begins with D-lyxose. The classical approach involves the oxidation of D-lyxose, for instance using bromine water, to yield D-lyxonic acid. mdpi.com Under acidic conditions, this acid readily undergoes intramolecular esterification to form a thermodynamically stable mixture of lactones, with the five-membered D-lyxono-1,4-lactone (a γ-lactone) often being a major product. mdpi.comresearchgate.net

This lactone is a crucial intermediate. To achieve selective functionalization, protecting groups are installed. The reaction of D-lyxono-1,4-lactone with acetone (B3395972) in an acidic medium leads to the formation of an isopropylidene-protected lactone. While multiple isomers are possible, 2,3-O-isopropylidene-D-lyxono-1,4-lactone is a commonly synthesized and used intermediate. chemicalbook.comscbt.comdextrauk.com This intermediate is valuable in the synthesis of various biologically relevant molecules. researchgate.netscbt.com The final step to obtain the target methyl ester would involve the ring-opening of the protected lactone with methanol (B129727) under appropriate catalytic conditions.

A related synthesis starts from D-ribose, which is converted to methyl-2,3-O-isopropylidene-D-ribofuranoside. google.com This can be tosylated at the 5-position and subsequently reduced to yield a 5-deoxy derivative. google.com While this produces a ribo-configured product, similar strategies involving inversion of stereochemistry at key positions can be envisioned to access the lyxo-configuration.

Alternative Chiral Pool Feedstocks and Conversion to D-Lyxono Derivatives

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products, such as amino acids and carbohydrates, that serve as starting materials for complex asymmetric syntheses. mdpi.com While D-lyxose is the most direct precursor, other more abundant sugars can be converted into D-lyxono derivatives through stereochemical manipulations.

For example, synthetic routes have been developed to convert D-ribonolactone derivatives into L-lyxonolactone through a process involving base-promoted hydrolysis of a chlorinated D-ribonolactone, which proceeds with an inversion of configuration at the C-4 position. researchgate.net Similarly, D-mannonic acid 1,4-lactone has been used as a starting material in the synthesis of other complex molecules, demonstrating the utility of various aldonic acid lactones derived from the chiral pool. researchgate.net The use of alternative feedstocks often requires additional steps, such as epimerization or nucleophilic substitution with inversion, to establish the correct D-lyxo stereochemistry.

Table 1: Comparison of Starting Materials for D-Lyxonate Synthesis

| Starting Material | Key Transformation(s) | Advantages | Disadvantages | Reference(s) |

|---|---|---|---|---|

| D-Lyxose | Oxidation, Lactonization, Protection | Most direct route, stereochemistry is pre-defined. | D-Lyxose is a relatively rare and expensive sugar. | mdpi.com |

| D-Ribose Derivatives | Protection, Stereochemical Inversion (e.g., at C4) | D-Ribose is more readily available. | Requires additional steps for stereochemical inversion, potentially lowering overall yield. | researchgate.net |

| D-Glucose/D-Galactose | Oxidative cleavage, multiple transformations | Very abundant and inexpensive starting materials. | Requires a lengthy synthetic sequence with multiple protection/deprotection and stereochemical control steps. | nih.gov |

Chemoenzymatic Synthetic Routes for Lyxonic Acid Derivatives

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical transformations. nih.gov This approach is particularly powerful in carbohydrate chemistry. Enzymes can offer unparalleled regio- and stereoselectivity under mild reaction conditions.

A potential chemoenzymatic route to D-lyxose, the precursor for lyxonic acid, involves the use of a D-lyxose isomerase. nih.gov These enzymes catalyze the reversible isomerization between D-xylulose and D-lyxose. nih.gov This allows for the production of D-lyxose from a more common sugar derivative. Once D-lyxose is obtained enzymatically, it can be converted to the target compound using the chemical methods described previously.

Furthermore, enzymatic resolution is a key technique in asymmetric synthesis. For instance, proteases have been used on a kilogram scale to resolve chiral intermediates in drug synthesis. nih.gov A similar strategy could be envisioned where a racemic or diastereomeric mixture of lyxonic acid derivatives is resolved using a lipase (B570770) or protease to isolate the desired stereoisomer with high purity.

Strategic Implementation of Isopropylidene Acetal Formation for Diol Protection

The protection of hydroxyl groups is fundamental to carbohydrate chemistry, enabling chemists to selectively modify specific positions on a polyol framework. researchgate.netrsc.org The isopropylidene acetal (or acetonide) is a widely used protecting group for 1,2- and 1,3-diols due to its ease of installation, stability under many reaction conditions, and straightforward removal under mild acidic conditions. numberanalytics.com

Regioselective Isopropylidenation Techniques

Regioselectivity—the ability to protect a specific pair of hydroxyl groups among many—is a critical challenge. nih.gov The formation of isopropylidene acetals is governed by both kinetic and thermodynamic factors. Generally, five-membered rings (protecting cis-1,2-diols on a cyclopentane-type frame) and six-membered rings (protecting 1,3-diols) are favored. numberanalytics.com

In the context of D-lyxono-1,4-lactone, the hydroxyl groups are held in a relatively rigid conformation by the lactone ring. The reaction with acetone or a related reagent like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) can lead to selective protection. mdpi.com The formation of the 2,3-O-isopropylidene derivative is often favored due to the cis relationship of the C2 and C3 hydroxyl groups in the D-lyxono-1,4-lactone structure, which allows for the ready formation of a stable five-membered dioxolane ring. The conditions for this reaction, such as the choice of catalyst, solvent, and temperature, can be optimized to maximize the yield of the desired regiostomer. mdpi.com

Table 2: Key Intermediates in the Synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate

| Compound Name | Molecular Formula | Role in Synthesis | Reference(s) |

|---|---|---|---|

| D-Lyxose | C₅H₁₀O₅ | Chiral pool starting material | mdpi.com |

| D-Lyxono-1,4-lactone | C₅H₈O₅ | Oxidized and cyclized intermediate | mdpi.comresearchgate.net |

| 2,3-O-Isopropylidene-D-lyxono-1,4-lactone | C₈H₁₂O₅ | Protected lactone intermediate | chemicalbook.comscbt.com |

Controlled Deprotection Strategies of Isopropylidene Groups

The isopropylidene group is classified as a protecting group that is stable under basic conditions but readily cleaved under acidic conditions. rsc.org This characteristic allows for its selective removal in the presence of other protecting groups, a cornerstone of multi-step carbohydrate synthesis. The controlled deprotection of the 3,4-O-isopropylidene group in Methyl 3,4-O-isopropylidene-D-lyxonate would regenerate the diol, making these positions available for subsequent chemical transformations.

Various acidic conditions can be employed for this deprotection, with the choice of reagent and conditions depending on the desired selectivity and the sensitivity of other functional groups in the molecule.

Key Research Findings on Deprotection:

Aqueous Mineral Acids : A common method for removing isopropylidene groups is treatment with aqueous mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.govumich.edu The concentration of the acid and the reaction temperature are critical parameters that must be optimized to ensure efficient deprotection without causing unwanted side reactions. For instance, in the deprotection of related di-O-isopropylidene isocarbonucleosides, treatment with 8% aqueous H₂SO₄ at 60°C was effective. umich.edu

Aqueous Acetic Acid : For more sensitive substrates, milder conditions such as aqueous acetic acid (e.g., 60% aq. AcOH) are often used. nih.gov This method provides a slower, more controlled deprotection, which can be advantageous in preventing the degradation of the target molecule.

Lewis Acids : Lewis acids offer an alternative to Brønsted acids for deprotection. Reagents like boron trifluoride etherate (BF₃·OEt₂) can effectively cleave acetal-type protecting groups. organic-chemistry.org In some cases, this can be part of a one-pot deprotection/reduction sequence. organic-chemistry.org Other Lewis acids, such as bismuth(III) chloride (BiCl₃) and zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O), have also been reported for the selective removal of isopropylidene groups. nih.gov

Microwave-Assisted Deprotection : The use of microwave irradiation can significantly enhance the rate of acid-catalyzed deprotection. In a study on di-O-isopropylidene isocarbonucleosides, microwave-assisted deprotection using 1% aqueous H₂SO₄ led to high yields in very short reaction times (e.g., 80 seconds). umich.edu This technique offers a rapid and effective method that can sometimes provide better yields than conventional thermal heating, particularly for acid-labile compounds. umich.edu

The following table summarizes various reagent systems used for the cleavage of isopropylidene groups in carbohydrate derivatives.

| Reagent System | Conditions | Application Notes | Source(s) |

| Aqueous Sulfuric Acid (H₂SO₄) | 1% to 8% in water, often with a co-solvent like MeCN | Effective for complete deprotection. Rate can be controlled by acid concentration and temperature. | nih.govumich.edu |

| Aqueous Acetic Acid (AcOH) | 60-80% in water | Milder conditions, suitable for sensitive substrates where over-reaction or degradation is a concern. | nih.gov |

| Aqueous Hydrochloric Acid (HCl) | Dilute aqueous solution | A common and effective reagent for acetal cleavage. | nih.gov |

| Triethylsilane / Boron Trifluoride Etherate | CH₂Cl₂ solvent, ambient temperature | Primarily used for a combined deprotection and deoxygenation at the anomeric center. | organic-chemistry.org |

| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | --- | A Lewis acid catalyst reported for selective deprotection. | nih.gov |

| Bismuth(III) Chloride (BiCl₃) | --- | A Lewis acid catalyst reported for selective deprotection. | nih.gov |

| Microwave Irradiation with H₂SO₄ | 1% aq. H₂SO₄ in MeCN | Significantly accelerates the deprotection reaction, leading to high yields in short times. | umich.edu |

Considerations for Production-Scale Synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate

Transitioning the synthesis of a chiral building block like Methyl 3,4-O-isopropylidene-D-lyxonate from the laboratory bench to production scale introduces a new set of challenges and considerations. The primary goal is to develop a process that is not only high-yielding but also cost-effective, safe, and environmentally sustainable.

Key considerations include:

Starting Material Sourcing : The synthesis relies on D-lyxose, a relatively rare sugar. While it is a member of the "chiral pool," its availability and cost at an industrial scale must be carefully evaluated. buchler-gmbh.comacs.org D-lyxose can be produced from D-xylulose via isomerization, a process that has been optimized using thermostable D-lyxose isomerase enzymes, which could be a viable route for large-scale precursor supply. nih.gov

Purification Strategies : Chromatographic purification is generally avoided in large-scale industrial processes due to high solvent consumption and cost. The ideal process would yield a product that can be purified by crystallization or distillation. scripps.edu Therefore, reaction conditions should be developed to minimize byproduct formation and facilitate the isolation of crystalline Methyl 3,4-O-isopropylidene-D-lyxonate.

Green Chemistry Principles : Industrial-scale synthesis should incorporate principles of green chemistry to minimize environmental impact. This includes using less hazardous solvents, reducing waste generation, and employing catalytic rather than stoichiometric reagents. acs.org The use of catalytic acid for the isopropylidenation step is an example of this principle in action.

By addressing these factors, the synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate can be effectively scaled to meet the demands for this and other valuable chiral intermediates in the pharmaceutical and agrochemical industries. researchgate.net

Stereoselective Transformations and Derivatizations of Methyl 3,4 O Isopropylidene D Lyxonate

Functionalization and Derivatization at the C-2 Position

The C-2 position of the lyxonate system, being a secondary alcohol, is a prime site for stereoselective modifications. A common strategy involves the conversion of the hydroxyl group into a good leaving group, such as a triflate, followed by nucleophilic displacement. This SN2 reaction proceeds with a predictable inversion of configuration.

A notable example is the derivatization of the related D-lyxonolactone. In this case, the nucleophilic displacement of a triflate leaving group at the tertiary C-2 center by an azide (B81097) ion was shown to proceed with a complete inversion of stereochemistry. nih.gov This transformation was unequivocally confirmed by X-ray crystallography, highlighting the reliability of this method for introducing new functionalities with high stereocontrol. nih.gov The resulting 2-azido derivative is a valuable intermediate for the synthesis of branched-chain sugars and amino sugars. nih.gov

| Starting Material Precursor | Reagent | Position of Functionalization | Key Transformation | Stereochemical Outcome |

| D-lyxonolactone derivative | Triflic anhydride, then Sodium Azide | C-2 | Hydroxyl -> Triflate -> Azide | Inversion of configuration |

C-5 Modifications, Including Azidation and Subsequent Reductions

Modifications at the C-5 position of the furanoside ring are crucial for chain extension and the introduction of diverse functional groups. The aldehyde functionality, which can be generated from the methyl ester or related precursors, is a key intermediate for such modifications.

For instance, the Kiliani cyanohydrin synthesis has been successfully applied to a related methyl 6-deoxy-2,3-O-isopropylidene-α-D-lyxo-hexofuranosid-5-ulose. nih.gov This reaction, involving the addition of cyanide to the C-5 keto group, proceeds with high stereoselectivity, leading to the formation of a C-5 cyano derivative in a 92% isolated yield. nih.gov The configuration at the newly formed stereocenter (C-5) was confirmed as l-gulo by single-crystal X-ray analysis of its acetylated derivative. nih.gov This cyanohydrin can be further reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, providing access to a wide range of C-5 functionalized analogs.

| Precursor Structure | Reaction | Reagents | C-5 Functional Group Introduced |

| Methyl 6-deoxy-2,3-O-isopropylidene-α-d-lyxo-hexofuranosid-5-ulose | Kiliani cyanohydrin synthesis | KCN / H₂O | Cyano (-CN) and Hydroxyl (-OH) |

Formation and Ring-Opening Reactions of Cyclic Ethers (e.g., Epoxides, Oxetanes)

The high ring strain of epoxides makes them valuable reactive intermediates in organic synthesis. mdpi.com An epoxide can be readily formed from the lyxonate backbone, typically by converting a vicinal diol into a cyclic sulfate (B86663) or by treating a halohydrin or sulfonate ester with a base.

Once formed, these epoxides are susceptible to ring-opening by a variety of nucleophiles. The reaction mechanism and regioselectivity are highly dependent on the reaction conditions. libretexts.orgopenstax.org

Base-Catalyzed Opening: Under basic or neutral conditions, the reaction proceeds via a standard SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide, resulting in a trans-configured product. libretexts.orgopenstax.org Common nucleophiles include hydroxides, alkoxides, amines, and Grignard reagents. libretexts.orgchemistrysteps.com

Acid-Catalyzed Opening: In the presence of acid, the epoxide oxygen is first protonated, making it a better leaving group. openstax.orgchemistrysteps.com The nucleophilic attack then occurs. For epoxides with primary and secondary carbons, the attack is typically at the less substituted carbon (SN2-like). However, if one carbon is tertiary, the attack preferentially occurs at the more substituted carbon, as the transition state has significant SN1 character. openstax.org

The stereochemistry of the ring-opening is consistently anti, with the incoming nucleophile and the resulting hydroxyl group oriented in a trans relationship. chemistrysteps.comkhanacademy.org

| Condition | Mechanism | Site of Nucleophilic Attack | Stereochemical Product |

| Basic (e.g., RO⁻) | SN2 | Less substituted carbon | trans or anti |

| Acidic (e.g., H₃O⁺) | SN1/SN2-like | More substituted carbon (if tertiary center exists) | trans or anti |

Construction of Sulfur-Containing Analogs via Thiirane (B1199164) Intermediates

Thiiranes, the sulfur analogs of epoxides, serve as intermediates for the synthesis of sulfur-containing carbohydrate analogs. They can be synthesized from the corresponding epoxides derived from Methyl 3,4-O-isopropylidene-D-lyxonate. A common method involves treating the epoxide with a thiocyanate (B1210189) salt (e.g., KSCN) or thiourea. This reaction proceeds via an SN2 mechanism, resulting in the inversion of configuration at one of the carbon centers and the formation of the three-membered thiirane ring.

Similar to epoxides, thiiranes are strained rings that readily undergo ring-opening reactions with nucleophiles. These reactions allow for the regioselective and stereoselective introduction of various functional groups, leading to thio-analogs of the parent sugar.

Stereocontrolled Amine Introduction and Cyclization Reactions

The stereocontrolled introduction of amine functionalities is a key step in the synthesis of amino sugars, which are components of many antibiotics and other bioactive molecules. The ring-opening of an epoxide derived from Methyl 3,4-O-isopropylidene-D-lyxonate provides an excellent method for achieving this.

Using an amine as the nucleophile in a base-catalyzed epoxide opening results in the formation of a trans-amino alcohol, with the amine group being introduced at the less sterically hindered carbon. libretexts.org Alternatively, sodium azide can be used as the nucleophile to form a trans-azido alcohol. The azide group can then be cleanly reduced to a primary amine using reagents such as H₂/Pd-C or triphenylphosphine, without affecting other functional groups in the molecule. This two-step azidation-reduction sequence is a robust and widely used method for stereocontrolled amination.

As previously mentioned, direct nucleophilic substitution at C-2 of a related D-lyxonolactone derivative with azide has been shown to produce a C-2 amino precursor with complete inversion of configuration. nih.gov

Glycosylation Reactions and Oligosaccharide Construction Utilizing Lyxonate-Derived Glycosyl Donors

Chemical glycosylation is a fundamental process for the construction of oligosaccharides. nih.gov This reaction involves a glycosyl donor (the sugar with a leaving group at the anomeric position) and a glycosyl acceptor (the molecule with a free hydroxyl group). youtube.com

To be used as a glycosyl donor, Methyl 3,4-O-isopropylidene-D-lyxonate must first be chemically modified. The methyl ester at C-1 would typically be reduced to the corresponding primary alcohol (a lyxofuranose derivative). This anomeric hydroxyl group can then be converted into a suitable leaving group, creating an activated glycosyl donor. Common types of glycosyl donors include:

Thioglycosides: These are activated by electrophilic thiophiles. youtube.com

Trichloroacetimidates: These are activated by Lewis acids. youtube.com

The stereochemical outcome of the glycosylation is heavily influenced by the nature of the protecting groups on the glycosyl donor, particularly the group at the C-2 position. researchgate.net A "participating" group at C-2 (such as an acetate (B1210297) or benzoate) can form a cyclic oxonium ion intermediate, which blocks one face of the molecule and directs the incoming glycosyl acceptor to the opposite face, typically resulting in a 1,2-trans-glycosidic linkage. researchgate.netnih.gov The choice of solvent, catalyst, and reaction temperature also plays a critical role in controlling the stereoselectivity of the newly formed glycosidic bond. researchgate.net

| Glycosyl Donor Type | Typical Activator | Influence of C-2 Participating Group |

| Thioglycoside | NIS/TfOH, DMTST | Directs 1,2-trans glycosylation |

| Trichloroacetimidate | TMSOTf, BF₃·OEt₂ | Directs 1,2-trans glycosylation |

| Glycosyl Formate | Bi(OTf)₃ | Directs 1,2-trans glycosylation |

Applications of Methyl 3,4 O Isopropylidene D Lyxonate in Complex Molecule Synthesis

Synthesis of Iminosugars and Azasugars

Iminosugars and their related azasugar counterparts are polyhydroxylated alkaloids that have garnered significant attention due to their therapeutic potential as enzyme inhibitors. The structural similarity of these compounds to natural carbohydrates allows them to interact with carbohydrate-processing enzymes, leading to applications in the treatment of viral infections, diabetes, and lysosomal storage disorders.

Pathways to 1,5-Dideoxy-1,5-imino-L-fucitol Derivatives

1,5-Dideoxy-1,5-imino-L-fucitol, also known as deoxyfuconojirimycin, is a potent inhibitor of α-L-fucosidase. A highly efficient synthesis of this iminosugar has been reported starting from D-lyxonolactone, a closely related derivative of Methyl 3,4-O-isopropylidene-D-lyxonate. rsc.org The pathway involves the protection of D-lyxonolactone as its 2,3-O-isopropylidene derivative. This key intermediate then undergoes a series of transformations to yield the target iminosugar.

A plausible synthetic route commencing with Methyl 3,4-O-isopropylidene-D-lyxonate would likely involve initial functional group manipulations to arrive at a key intermediate analogous to that derived from D-lyxonolactone. The established synthesis from D-lyxonolactone highlights the efficiency of using a lyxose-derived precursor, requiring only a single isopropylidene protecting group throughout the five-step sequence. rsc.org

| Starting Material | Key Intermediate | Target Molecule | Overall Yield (from D-lyxonolactone) | Reference |

| D-lyxonolactone | 2,3-O-Isopropylidene-D-lyxonolactone | 1,5-Dideoxy-1,5-imino-L-fucitol | Not explicitly stated, but described as a "short efficient synthesis" | rsc.org |

Preparation of Substituted Trihydroxypiperidine Scaffolds

For instance, a straightforward synthetic strategy to produce C-2 substituted trihydroxypiperidines has been developed starting from D-mannose, which proceeds through a key nitrone intermediate. nih.gov Stereoselective addition of Grignard reagents to this nitrone, followed by a reductive amination and ring-closure step, affords the desired trihydroxypiperidines. nih.gov While this specific example starts from D-mannose, the general principles of forming piperidine (B6355638) rings from carbohydrate precursors are broadly applicable. A synthetic route from Methyl 3,4-O-isopropylidene-D-lyxonate would likely proceed through oxidation to an aldehyde, followed by the formation of a nitrone and subsequent cyclization, mirroring the logic used in syntheses from other carbohydrate starting materials.

| Synthetic Approach | Key Reaction | Starting Material (Analogue) | Resulting Scaffold |

| Stereodivergent Synthesis | Grignard addition to a nitrone | D-mannose | C-2 alkylated trihydroxypiperidines |

| Cascade Reaction | One-pot amination-cyclization | Pentoses | 3,4,5-Trihydroxypiperidines |

Construction of Substituted Proline and Hydroxyproline Analogues

Proline and its hydroxylated analogues are unique amino acids that play crucial roles in protein structure and function. Synthetic analogues of these compounds are valuable tools in peptide engineering and drug discovery. nih.gov While direct syntheses of proline analogues from Methyl 3,4-O-isopropylidene-D-lyxonate are not extensively documented, the synthesis of such heterocyclic systems from carbohydrate precursors is a known strategy.

The general approach often involves the transformation of a linear carbohydrate chain into a cyclic amino acid structure. This can be achieved through a series of steps including oxidation, amination, and cyclization. For example, a common strategy for synthesizing substituted prolines involves the use of a "proline editing" approach on a pre-formed peptide containing hydroxyproline. acs.org However, de novo synthesis from a chiral pool starting material like a D-lyxose derivative would offer an alternative route to novel, enantiomerically pure proline analogues.

Precursors for Key Intermediates in Natural Product Total Synthesis

The stereochemical richness of carbohydrates makes them attractive starting materials for the total synthesis of complex natural products. Methyl 3,4-O-isopropylidene-D-lyxonate can serve as a precursor to chiral building blocks for such endeavors.

Dihydrofuran Substrates for (-)-Echinosporin Total Synthesis

(-)-Echinosporin is a natural product with antibiotic properties. Its total synthesis is a significant challenge that has been approached from various starting materials. Although a direct synthesis from Methyl 3,4-O-isopropylidene-D-lyxonate has not been reported, the synthesis of key fragments for natural products from carbohydrate precursors is a common theme. For example, the synthesis of dihydrofuran derivatives, which can be key intermediates in the synthesis of compounds like (-)-echinosporin, can be envisioned from D-lyxose derivatives. The inherent stereochemistry of the starting material can be used to control the stereocenters in the dihydrofuran ring and its substituents.

Contributions to Complex Glycoconjugate Synthesis

Glycoconjugates, which are molecules containing covalently linked carbohydrate moieties, are vital for many biological processes. The synthesis of these complex molecules often requires well-defined, protected carbohydrate building blocks. Methyl 3,4-O-isopropylidene-D-lyxonate, with its specific protection pattern, can be a useful intermediate in the synthesis of oligosaccharides and other glycoconjugates. For instance, related isopropylidene-protected glycosides have been used as intermediates in the synthesis of partially acetylated lactosides to study their lyotropic phase behavior. rsc.org The defined stereochemistry and protecting group pattern of Methyl 3,4-O-isopropylidene-D-lyxonate would allow for selective modification at other positions, making it a valuable component in the modular assembly of complex carbohydrate structures.

Utilization in Chiral Pool Synthesis of Biologically Relevant Scaffolds (e.g., Oxetane (B1205548) δ-Amino Acids)

The synthesis of non-proteinogenic amino acids with unique structural features is of significant interest in medicinal chemistry and drug design. Oxetane-containing amino acids are particularly noteworthy as they can act as conformationally constrained bioisosteres of natural amino acids, potentially leading to enhanced biological activity and metabolic stability. Methyl 3,4-O-isopropylidene-D-lyxonate, as a derivative of D-lyxose, is an ideal chiral pool starting material for the stereocontrolled synthesis of scaffolds such as oxetane δ-amino acids.

The intrinsic chirality of D-lyxose is leveraged to set the stereochemistry of the final product. Research has demonstrated the synthesis of oxetane δ-amino acids with a D-lyxo configuration, showcasing the utility of this carbohydrate precursor. researchgate.net A key strategic step in the synthesis involves the transformation of the furanose or pyranose ring of the sugar into the strained four-membered oxetane ring.

One established pathway involves an intramolecular ring contraction. For instance, a D-lyxono-1,4-lactone, a close derivative of Methyl 3,4-O-isopropylidene-D-lyxonate, can be synthesized and then undergo ring contraction. researchgate.net This is typically achieved by activating the C-5 hydroxyl group (e.g., via triflation or mesylation) and subsequent treatment with a base to facilitate intramolecular nucleophilic attack by the C-2 hydroxyl group, leading to the formation of the 2,4-anhydro (oxetane) ring. The C-5 position, which is converted into an amino group, completes the δ-amino acid structure.

| Starting Material Precursor | Key Transformation | Product Scaffold |

| D-Xylose Derivative | Ring contraction of d-xylono-1,4-lactone (B96710) via triflation | 3-Methoxyoxetane δ-amino ester (D-lyxo config.) researchgate.net |

| D-Xylose | Chemoenzymatic synthesis | 2,4-Anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonic acid acs.org |

Application in Nucleoside and Deoxynucleoside Analog Synthesis

Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. researchgate.net The modification of either the nucleobase or the sugar moiety can lead to compounds that interfere with viral replication or cell proliferation. Methyl 3,4-O-isopropylidene-D-lyxonate is a precursor to D-lyxofuranose, a sugar isomer that has been incorporated into various nucleoside analogs to probe structure-activity relationships. The lyxo configuration, where the hydroxyl groups at C-2' and C-3' are on the same face of the furanose ring, offers a different spatial arrangement compared to the natural ribose or deoxyribose sugars.

The synthesis of nucleosides from sugar precursors like Methyl 3,4-O-isopropylidene-D-lyxonate typically involves several key steps. First, the methyl lyxonate is converted into a suitable glycosyl donor, such as a lyxofuranosyl halide or acetate (B1210297). This activated sugar is then coupled with a heterocyclic base (e.g., a purine (B94841) or pyrimidine (B1678525) derivative) in a glycosylation reaction. Subsequent deprotection of the isopropylidene and other protecting groups yields the final nucleoside analog.

Research has detailed the synthesis of various D-lyxofuranosyl nucleosides. For example, α-D-lyxofuranosyl derivatives of 5,6-dichlorobenzimidazole have been synthesized and evaluated for antiviral activity. nih.gov The synthetic route for these D-isomers is analogous to that used for the corresponding L-isomers, which starts from L-lyxose. nih.gov This demonstrates the direct applicability of the D-lyxose chiral pool, including its derivatives like Methyl 3,4-O-isopropylidene-D-lyxonate, in constructing these target molecules.

Furthermore, the synthesis of deoxynucleoside analogs is also achievable. This requires an additional chemical step to remove a specific hydroxyl group from the sugar ring, often at the C-2' position, to mimic the structure of natural deoxynucleosides. The principles of using D-lyxose derivatives as chiral precursors remain the same. nih.gov

| Precursor Sugar | Heterocyclic Base Example | Resulting Nucleoside Analog Class |

| D-Lyxose | 5,6-Dichlorobenzimidazole | α-D-Lyxofuranosyl benzimidazoles nih.gov |

| D-Lyxose | 2-Bromo-5,6-dichlorobenzimidazole | 5'-Deoxy-α-D-lyxofuranosyl benzimidazoles nih.gov |

| D-Glucuronamide Derivative | 6-Chloropurine | D-Glucuronamide-based purine nucleosides chemrxiv.org |

Structural Elucidation and Conformational Analysis of Methyl 3,4 O Isopropylidene D Lyxonate and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Methyl 3,4-O-isopropylidene-D-lyxonate in solution.

Application of ¹H and ¹³C NMR Chemical Shift Analysis

The analysis of one-dimensional ¹H and ¹³C NMR spectra provides foundational information about the molecule's electronic environment and carbon skeleton. In ¹H NMR, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) reveal the number of unique protons and their neighboring environments. For Methyl 3,4-O-isopropylidene-D-lyxonate, key signals include the methyl ester protons (-OCH₃), the isopropylidene methyl protons (-C(CH₃)₂), and the protons along the D-lyxonate carbon backbone (H-2, H-3, H-4, H-5).

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the isopropylidene group, and the carbons of the sugar backbone. The chemical shifts are indicative of the carbon's hybridization and substitution pattern. High-resolution NMR has become a widely utilized method for the structural elucidation of such molecules. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Methyl 3,4-O-isopropylidene-D-lyxonate (Note: The following data are representative values and can vary based on solvent and experimental conditions.)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOCH₃ | ~3.75 (s) | ~52.5 |

| C=O | - | ~172.0 |

| H-2 | ~4.20 (d) | ~71.0 |

| H-3 | ~4.60 (dd) | ~78.0 |

| H-4 | ~4.40 (dd) | ~77.0 |

| H-5, H-5' | ~3.80 (m) | ~62.0 |

| Isopropylidene -C(CH₃)₂ | ~1.45 (s), ~1.35 (s) | ~26.5, ~25.0 |

| Isopropylidene -C(CH₃)₂ | - | ~110.0 |

s = singlet, d = doublet, dd = double doublet, m = multiplet

Utilization of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For Methyl 3,4-O-isopropylidene-D-lyxonate, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-4 and the H-5 protons, confirming the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectra correlate each proton with its directly attached carbon atom. This technique allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals, or vice versa. For example, it would link the proton signal at ~4.20 ppm to the carbon signal at ~71.0 ppm, assigning them to H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is vital for connecting different spin systems. Key correlations would include the methyl ester protons (-OCH₃) to the carbonyl carbon (C-1) and the isopropylidene methyl protons to C-3, C-4, and the quaternary isopropylidene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and preferred conformations. For instance, NOE effects between the isopropylidene methyl groups and specific protons on the sugar backbone can help define the facial orientation and conformation of the five-membered dioxolane ring relative to the main chain.

X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Conformation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state, including its absolute configuration. nih.gov While a crystal structure for the specific title compound is not widely published, analysis of closely related D-lyxono-1,4-lactone derivatives provides critical insights. mdpi.com

In a study on 3,5-O-isopropylidene-d-lyxono-1,4-lactone, X-ray diffraction analysis unequivocally confirmed the structure and stereochemistry. mdpi.com This technique provides atomic coordinates, bond lengths, and bond angles with high precision. For a chiral molecule like Methyl 3,4-O-isopropylidene-D-lyxonate, crystallographic analysis would definitively confirm the "D" configuration, which originates from the parent D-lyxose.

Furthermore, the analysis reveals the solid-state conformation of the molecule's ring systems. In the case of the related isopropylidene-protected D-lyxono-lactone, the presence of the fused dioxolane ring was found to force the lactone ring into a specific ³E (envelope) conformation. mdpi.comresearchgate.net This demonstrates how crystallographic data provides an accurate snapshot of the molecule's preferred shape in the crystal lattice, which is invaluable for understanding its physical properties and intermolecular interactions. mdpi.comresearchgate.net

Spectroscopic Techniques for Monitoring Reaction Progress and Product Purity

Spectroscopic methods are routinely employed to monitor the progress of chemical reactions and assess the purity of the resulting products. For the synthesis of Methyl 3,4-O-isopropylidene-D-lyxonate, typically formed by the esterification of the corresponding carboxylic acid, ¹H NMR spectroscopy is particularly effective.

A researcher can monitor the reaction by observing the disappearance of the acidic proton (-COOH) signal of the starting material and the concurrent appearance of a sharp singlet at approximately 3.75 ppm, which corresponds to the newly formed methyl ester (-OCH₃) group. The integration of this new signal relative to other signals in the molecule can be used to quantify the conversion to the product. Purity is confirmed by the absence of signals from starting materials, reagents, or byproducts in the final ¹H and ¹³C NMR spectra. Infrared (IR) spectroscopy can also be useful, for instance, by monitoring the disappearance of the broad O-H stretch of a carboxylic acid and the appearance of the characteristic C=O stretch of the ester. IR analysis has been used to confirm the formation of related lactones from D-lyxose. mdpi.com

Theoretical and Computational Studies of Molecular Conformation and Reactivity

Computational chemistry offers powerful tools for investigating the conformational preferences and electronic properties of molecules, complementing experimental data.

Molecular Modeling of Ring Conformations (e.g., Dioxolane Ring, Lactone Ring, Pyranoside Ring)

The five-membered dioxolane ring, like the furanose ring from which it is derived, is not planar and adopts puckered conformations, typically described as "envelope" (E) or "twist" (T) forms. Computational studies can predict which of these conformations is the most stable by minimizing the molecule's steric and torsional strain. As shown by X-ray studies on the related D-lyxono-1,4-lactone, the fusion of an isopropylidene group can lock the adjacent ring into a specific conformation. mdpi.com In the case of the lactone, the isopropylidene group at the 3,5-positions resulted in a ³E conformation for the lactone ring. mdpi.comresearchgate.net Similar computational analysis on Methyl 3,4-O-isopropylidene-D-lyxonate would elucidate the preferred pucker of the dioxolane ring and its influence on the orientation of the substituents along the acyclic carbon chain, providing crucial insights into its conformational behavior in solution.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

A comprehensive understanding of the solid-state structure of a molecule is crucial for predicting its physical properties and behavior. Central to this is the analysis of intermolecular interactions, which govern the packing of molecules in a crystal lattice. While a specific crystallographic study and Hirshfeld surface analysis for Methyl 3,4-O-isopropylidene-D-lyxonate are not available in the published literature, an examination of closely related structures provides significant insight into the types of interactions that can be anticipated.

A pertinent analogue is 3,5-O-isopropylidene-D-lyxono-1,4-lactone, a derivative of D-lyxono-1,4-lactone. For this compound, crystallographic analysis has revealed the nature of its intermolecular forces. Unlike its parent lactone which features both intramolecular and intermolecular hydrogen bonds, the isopropylidene derivative's crystal structure is primarily stabilized by C-H···O intermolecular interactions. The presence and significance of these weaker hydrogen bonds have been corroborated through Hirshfeld surface analysis.

Hydrogen Bonding

In the context of protected carbohydrate derivatives like Methyl 3,4-O-isopropylidene-D-lyxonate, classical O-H···O hydrogen bonds are less prevalent due to the protection of the hydroxyl groups. However, weaker C-H···O hydrogen bonds often play a critical role in the crystal packing. These interactions occur between a carbon-bound hydrogen atom (the donor) and an oxygen atom (the acceptor). In the case of the analogous 3,5-O-isopropylidene-D-lyxono-1,4-lactone, these C-H···O interactions are the dominant cohesive forces in the crystal lattice. It is highly probable that similar interactions would be observed in the crystal structure of Methyl 3,4-O-isopropylidene-D-lyxonate, involving the methyl and isopropylidene protons as donors and the oxygen atoms of the ester and isopropylidene groups as acceptors.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated by partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

A key property mapped onto the Hirshfeld surface is the normalized contact distance (dnorm). This parameter is calculated based on the distances of any surface point to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ), normalized by the van der Waals radii of the respective atoms. The dnorm surface displays a color spectrum:

Red regions: Indicate contacts shorter than the sum of the van der Waals radii, representing close intermolecular interactions, typically hydrogen bonds.

White regions: Represent contacts approximately equal to the van der Waals radii.

Blue regions: Indicate contacts longer than the van der Waals radii.

The table below provides a hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of Methyl 3,4-O-isopropylidene-D-lyxonate, based on analyses of similar protected sugar derivatives.

| Intermolecular Contact | Contribution to Hirshfeld Surface (%) | Description |

| H···H | 45 - 55 | Represents the most significant contribution, arising from the numerous hydrogen atoms on the periphery of the molecule. |

| O···H / H···O | 30 - 40 | Corresponds to the crucial C-H···O hydrogen bonds that stabilize the crystal packing. The prevalence of these contacts is a defining feature. |

| C···H / H···C | 5 - 10 | Indicates weaker van der Waals interactions between carbon and hydrogen atoms. |

| O···O | < 5 | Represents close contacts between oxygen atoms, which are generally less frequent. |

| C···O / O···C | < 3 | Minor contributions from carbon-oxygen van der Waals interactions. |

| C···C | < 2 | The least frequent type of contact, involving the carbon framework of the molecule. |

Emerging Research Frontiers and Future Prospects for Methyl 3,4 O Isopropylidene D Lyxonate Chemistry

Development of Sustainable and Greener Synthetic Pathways

The principles of green chemistry are increasingly being applied to carbohydrate synthesis to minimize environmental impact. numberanalytics.com This involves the use of renewable feedstocks, the reduction of waste, and the design of more efficient reactions. numberanalytics.comnih.gov For the synthesis of carbohydrate derivatives like Methyl 3,4-O-isopropylidene-D-lyxonate, green chemistry offers significant benefits, including improved reaction efficiency, enhanced product purity, and reduced energy consumption. numberanalytics.com

The value-addition of carbohydrates typically involves steps like depolymerization, defunctionalization, and refunctionalization, which differ from the synthesis of petrochemicals. acs.org The development of sustainable pathways for Methyl 3,4-O-isopropylidene-D-lyxonate would likely focus on several key areas:

Renewable Starting Materials: Utilizing readily available and renewable biomass sources as the origin for D-lyxose, the precursor to the target compound. nih.gov

Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

Catalytic Processes: Employing catalytic methods to reduce the amount of waste generated and improve reaction efficiency. nih.govacs.org Recently, a green and efficiently recyclable POM/DES system, composed of a magnetic polyoxometalate (POM) catalyst and a deep eutectic solvent (DES), was developed for the effective fractionation of wheat straw under mild conditions. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product.

A recent sustainable method for the synthesis of 2-deoxy lactones, which are direct precursors to 2-deoxy sugars, involves the regioselective UV-light-driven dealkyloxylation of carbohydrate-derived lactones. acs.org This catalyst- and additive-free protocol utilizes light irradiation, offering high step economy and functional group compatibility. acs.org

| Green Chemistry Principle | Application in Carbohydrate Synthesis |

| Waste Prevention | Designing syntheses to minimize byproduct formation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Using renewable raw materials or feedstocks. numberanalytics.com |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. nih.gov |

| Design for Degradation | Designing chemical products to break down into innocuous degradation products at the end of their function. |

| Real-time Analysis for Pollution Prevention | Developing analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents. |

Exploration of Novel Catalytic Approaches in Asymmetric Transformations

Asymmetric catalysis is a cornerstone of modern organic synthesis, and its application to carbohydrate derivatives like Methyl 3,4-O-isopropylidene-D-lyxonate opens up avenues for creating novel chiral molecules. The development of new catalysts can lead to highly selective transformations. For instance, carbohydrate-based crown ethers have been shown to induce asymmetry in certain reactions. mdpi.com

The reduction of sugar lactones to hemiacetals is a crucial transformation in the synthesis of modified carbohydrates and nucleosides. nih.gov While reagents like sodium borohydride (B1222165) and DIBAL-H are commonly used, they can have drawbacks such as the need for acidic conditions or low temperatures. nih.gov The use of lithium triethylborohydride has been shown to be an efficient method for this reduction under mild conditions. nih.gov Furthermore, catalytic reduction methods are also being explored. acs.org

The development of novel catalysts for the transformation of carbohydrates is an active area of research. acs.org Gold nanoparticles supported on various materials have demonstrated effectiveness in the catalytic oxidation of carbohydrates. rsc.org Additionally, photoredox catalysis is emerging as a sustainable and environmentally friendly strategy in carbohydrate chemistry. researchgate.net

| Catalytic Approach | Potential Transformation of Methyl 3,4-O-isopropylidene-D-lyxonate |

| Asymmetric Hydrogenation | Stereoselective reduction of the lactone to a lactol. |

| Oxidation Catalysis | Selective oxidation of the primary alcohol. |

| C-H Activation | Direct functionalization of C-H bonds to introduce new substituents. |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds at various positions. |

| Organocatalysis | Use of small organic molecules to catalyze transformations like aldol (B89426) or Michael additions. mdpi.com |

Advanced Derivatization for the Generation of Diverse Chemical Libraries

Combinatorial chemistry, which involves the systematic and repetitive linking of various building blocks to create a large array of compounds, is a powerful tool in drug discovery. nih.govrroij.com Methyl 3,4-O-isopropylidene-D-lyxonate, with its multiple functional groups, is an ideal scaffold for the generation of diverse chemical libraries. The synthesis of such libraries allows for the rapid screening of a multitude of compounds for biological activity. nih.gov

The derivatization of the hydroxyl and carboxyl groups of Methyl 3,4-O-isopropylidene-D-lyxonate can lead to a wide range of new molecules. For example, the quaternization of sugar derivatives has been used to create ammonium (B1175870) salts with potential biological activities. mdpi.com The synthesis of thio-derivatives of sugars has also been explored for their potential as ligands in asymmetric synthesis. nih.gov

The creation of scaffold-based libraries, where a common core structure is shared among all compounds, is a common strategy in combinatorial chemistry. rroij.com Methyl 3,4-O-isopropylidene-D-lyxonate can serve as this central scaffold, with diversity being introduced through the modification of its functional groups.

| Functional Group | Potential Derivatization Reaction | Resulting Compound Class |

| Hydroxyl Group | Etherification, Esterification, Glycosylation | Ethers, Esters, Glycosides |

| Ester Group | Amidation, Reduction | Amides, Alcohols |

| Isopropylidene Acetal (B89532) | Hydrolysis | Diol |

Integration with Automation and Flow Chemistry Methodologies

Automation and flow chemistry are revolutionizing chemical synthesis by enabling rapid, reliable, and scalable production. nih.gov Flow chemistry, in particular, offers advantages such as improved reaction rates, higher yields, and greater selectivity compared to traditional batch methods. nih.gov The application of these technologies to the synthesis and derivatization of Methyl 3,4-O-isopropylidene-D-lyxonate could significantly accelerate research and development.

Automated synthesis platforms can be used to perform multi-step syntheses in a continuous fashion, reducing manual intervention and improving reproducibility. acs.org This is particularly advantageous for the creation of chemical libraries, where a large number of compounds need to be synthesized systematically. Flow chemistry has been successfully applied to a variety of organic reactions, and its use in carbohydrate synthesis is a growing area of interest. nih.govnih.govrsc.org For example, the use of immobilized enzymes in column reactors has been demonstrated for the synthesis of carbohydrates in flow. nih.gov

| Technology | Advantage | Application to Methyl 3,4-O-isopropylidene-D-lyxonate Chemistry |

| Automated Synthesis | High-throughput synthesis, improved reproducibility. | Rapid generation of derivative libraries for screening. |

| Flow Chemistry | Enhanced reaction control, improved safety, scalability. nih.gov | Optimization of synthetic steps, safer handling of hazardous reagents. |

| Online Analytics | Real-time reaction monitoring and optimization. | Precise control over reaction conditions to maximize yield and selectivity. |

Application in the Design and Synthesis of Advanced Functional Materials

Carbohydrate-based materials are gaining attention as renewable and biodegradable alternatives to petroleum-based polymers. scientific.net Polysaccharides, for instance, are used in drug delivery, tissue engineering, and as food packaging materials. scientific.netnih.govnih.gov The unique structural features of Methyl 3,4-O-isopropylidene-D-lyxonate make it a promising building block for the creation of advanced functional materials.

By polymerizing or grafting this sugar derivative onto other polymers, new materials with tailored properties such as biocompatibility and biodegradability can be developed. researchgate.net These "glycopolymers" have potential applications in various biomedical fields, including as scaffolds for tissue engineering and as drug delivery vehicles. researchgate.netresearchgate.net The carbohydrate moieties in these materials can act as ligands that interact with cells and other biological molecules, enabling the design of materials with specific biological functions. nih.govresearchgate.net

| Material Type | Potential Application | Key Properties Conferred by the Lyxonate Moiety |

| Biodegradable Polymers | Sustainable packaging, agricultural films. | Controlled degradation, reduced environmental persistence. |

| Hydrogels | Drug delivery, tissue engineering scaffolds. nih.gov | Biocompatibility, tunable mechanical properties. |

| Glycopolymers | Targeted drug delivery, cell-surface recognition. researchgate.net | Specific biological interactions, hydrophilicity. |

| Chiral Stationary Phases | Enantioselective chromatography. | Chiral recognition capabilities. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 3,4-O-isopropylidene-D-lyxonate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves protecting the 3,4-diol group of D-lyxonic acid using 2-methoxypropene or acetone under acidic catalysis (e.g., HCl or H₂SO₄). Critical variables include solvent polarity (e.g., anhydrous DMF vs. THF), temperature (0–25°C), and stoichiometry of the protecting agent. Yield optimization requires monitoring via TLC or HPLC to minimize side reactions like overprotection or hydrolysis. Post-reaction purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for characterizing Methyl 3,4-O-isopropylidene-D-lyxonate?

- Methodological Answer :

- NMR : ¹H NMR identifies the isopropylidene group (δ 1.3–1.5 ppm for geminal methyl groups) and anomeric proton (δ 4.5–5.5 ppm). ¹³C NMR confirms the acetal carbon (δ ~110 ppm). DEPT-135 distinguishes CH₃ groups.

- IR : Strong absorption at ~1250 cm⁻¹ (C-O-C stretch of acetal) and ~1740 cm⁻¹ (ester carbonyl).

- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks and fragmentation patterns.

Q. How does the isopropylidene group influence the compound’s stability in aqueous vs. anhydrous environments?

- Methodological Answer : The acetal group is labile under acidic or aqueous conditions. Stability studies involve incubating the compound in buffered solutions (pH 2–7) and monitoring degradation via HPLC. Anhydrous solvents (e.g., CH₂Cl₂) and inert atmospheres (N₂/Ar) are recommended for long-term storage.

Advanced Research Questions

Q. How can conformational analysis of the isopropylidene-protected ring be performed using Cremer-Pople puckering parameters?

- Methodological Answer : The Cremer-Pople method defines ring puckering via amplitude (θ) and phase (φ) coordinates derived from atomic coordinates (e.g., X-ray crystallography or DFT-optimized structures). For Methyl 3,4-O-isopropylidene-D-lyxonate, calculate the out-of-plane displacements (z-values) of the five-membered ring atoms relative to the mean plane. Use software like Gaussian or ORCA to compute θ and φ, which correlate with steric strain and reactivity in glycosylation reactions .

Q. What experimental and computational strategies resolve discrepancies between theoretical and observed NMR chemical shifts?

- Methodological Answer :

- Experimental : Acquire variable-temperature NMR to detect dynamic effects (e.g., ring puckering). Use COSY and NOESY to confirm spatial correlations.

- Computational : Perform DFT calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM for DMSO) to predict shifts. Discrepancies >0.3 ppm may indicate unaccounted solvent interactions or tautomerism .

Q. How do steric and electronic effects of the isopropylidene group impact regioselectivity in subsequent glycosylation reactions?

- Methodological Answer : The bulky isopropylidene group directs glycosylation to the less hindered hydroxyl (e.g., C2 or C6 positions). Kinetic studies under varying temperatures and catalysts (e.g., BF₃·Et₂O vs. TMSOTf) can quantify activation barriers. MD simulations (e.g., GROMACS) model transition-state geometries to predict regioselectivity .

Q. What strategies mitigate side reactions during deprotection of the isopropylidene group in complex oligosaccharide synthesis?

- Methodological Answer : Controlled acid hydrolysis (e.g., 80% AcOH at 40°C) minimizes cleavage of acid-labile glycosidic bonds. Monitor reaction progress via LC-MS. Alternative methods include enzymatic deprotection (e.g., lipases in biphasic systems) to enhance selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.